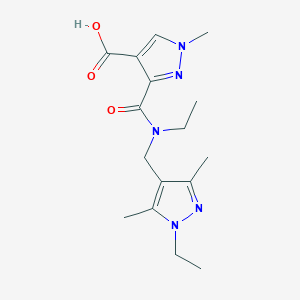
4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in a six-membered ring fused to a benzene ring. This core is substituted at the 4-position with a naphthalen-2-yloxy group and at the 2-position with a pyridin-3-yl group .Wissenschaftliche Forschungsanwendungen
Synthesis and Material Science Applications
Synthetic Pathways and Photocyclization : A study by Wei Wei et al. (2016) explored the synthesis of benzo[h]-naphth[1,2-f]quinazolines and benzo[h]-phenanthren[9,10-f]quinazoines, which are related to 4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline, through an intramolecular dehydration of photocyclization. This photocyclization process is catalyst-free, occurs under mild conditions, and water is the only by-product, making it an environmentally friendly synthetic route. The study also investigated the fluorescence properties of these polybenzoquinazolines, suggesting potential applications in optoelectronics and sensors (Wei et al., 2016).
Heat Resistant Polymers : Research by S. Mehdipour-Ataei et al. (2005) described the use of a pyridine-based diamine, synthesized from 1,5-dihydroxy naphthalene, for preparing heat-resistant polyimides with preformed ether and ester groups. These novel poly(ether ester imide)s exhibited excellent thermal stability and physical properties, highlighting their potential use in high-performance materials (Mehdipour-Ataei et al., 2005).
Photophysics and Luminescence
- Fluorescent Proton Sponge Analogues : A study by A. F. Pozharskii et al. (2016) focused on the synthesis of 10-dimethylamino derivatives of benzo[h]quinoline and benzo[h]quinazolines, analyzing their high basicity and fluorescent properties. These compounds, including structures related to 4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline, showed potential as fluorescent proton sponges, which could be used in pH sensors and fluorescence microscopy (Pozharskii et al., 2016).
Chemical Properties and Interactions
- Copolymer Synthesis for Metal Ion Detection : Di Zhou et al. (2008) reported the synthesis of a novel monomer containing a pyridylazo-2-naphthoxyl group, which was copolymerized with styrene via reversible addition–fragmentation chain transfer polymerization. The resulting copolymer could be used as a carrier for metal ion detection and analysis, demonstrating the applicability of related quinazoline compounds in analytical chemistry and environmental monitoring (Zhou et al., 2008).
Eigenschaften
IUPAC Name |
4-naphthalen-2-yloxy-2-pyridin-3-ylquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O/c1-2-7-17-14-19(12-11-16(17)6-1)27-23-20-9-3-4-10-21(20)25-22(26-23)18-8-5-13-24-15-18/h1-15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKKEZOSKKZGGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=NC(=NC4=CC=CC=C43)C5=CN=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N',1-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-sulfonohydrazide](/img/structure/B2385148.png)
![Pyrido[2,3-b]pyrazine, 3-chloro-2-methyl-](/img/structure/B2385149.png)


![N-(4-ethoxyphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)acetamide](/img/structure/B2385160.png)
![methyl 2-(1,7-dimethyl-2,4-dioxo-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2385161.png)

![[4-(1H-imidazol-1-yl)-2-methylphenyl]methanol](/img/structure/B2385164.png)

![7-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2385167.png)

![3-[3-[Methyl-[(2-methylphenyl)methyl]amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2385169.png)
![methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2385170.png)
